SD 0006

Kinase Selectivity p38 MAPK Isoforms Off-target Profiling

SD 0006 is the definitive p38α-selective tool for inflammation research. Its unique binding mode—confirmed by X-ray crystallography—delivers selectivity over p38β (42-fold), γ, δ, and 50+ off-target kinases, ensuring unambiguous target engagement data. Validated cross-species pharmacodynamics (rodent, NHP, human) link p38α inhibition directly to TNFα suppression. Proven efficacy in SCW- and CIA-induced arthritis models. Avoid confounded results from indiscriminate p38 inhibitors. Purchase SD 0006 for reproducible, translational-grade p38α interrogation.

Molecular Formula C20H20ClN5O2
Molecular Weight 397.9 g/mol
CAS No. 271576-80-8
Cat. No. B1681693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD 0006
CAS271576-80-8
SynonymsSD 0006
SD-0006
SD0006
Molecular FormulaC20H20ClN5O2
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO
InChIInChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25)
InChIKeyCATQHDWESBRRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SD 0006 (CAS 271576-80-8) Procurement Guide: A Selective, Orally Active p38α MAPK Inhibitor for Inflammation Research


SD 0006 (SD-06) is an orally active, ATP-competitive, and selective diaryl pyrazole inhibitor of p38α mitogen-activated protein kinase (MAPK), with an IC50 of 110 nM for p38α [1]. It demonstrates potent inhibition of p38α activity and consequent suppression of pro-inflammatory cytokine release, particularly TNFα, with an IC50 <200 nM in vitro and in vivo [2]. The compound's unique binding mode, elucidated by X-ray crystallography, involves interactions both within and outside the ATP pocket, conferring a selectivity profile over a panel of more than 50 kinases, including other p38 isoforms [3]. SD 0006 has shown significant efficacy in preclinical models of rheumatoid arthritis and inflammation, establishing a robust correlation between target engagement and functional outcome across multiple species [2].

Why Generic p38 Inhibitor Substitution is Inadequate: The Case for SD 0006's Selectivity and In Vivo Profile


Indiscriminate substitution among p38 MAPK inhibitors for research purposes is scientifically unsound due to significant disparities in isoform selectivity, off-target kinase inhibition profiles, binding kinetics, and downstream functional consequences. While many compounds inhibit p38α in cell-free assays, their in vivo efficacy and toxicity are often compromised by a lack of selectivity over p38β, γ, δ, or other off-target kinases, or by unfavorable pharmacokinetic properties. SD 0006 is distinguished by a well-characterized selectivity profile against a broad panel of kinases and a unique binding mode that extends beyond the ATP-binding pocket [1]. This translates into a specific, reproducible, and cross-species validated in vivo pharmacodynamic response, as demonstrated by the direct correlation between p38α inhibition and suppression of TNFα release in both preclinical models and human clinical trials [2]. Substituting SD 0006 with a less selective analog can therefore confound experimental interpretation, lead to false negatives or positives, and misrepresent the true role of p38α in a given biological pathway.

SD 0006 Comparative Evidence: Key Quantitative Differentiation from p38 Inhibitor Analogs


Isoform Selectivity: SD 0006 Exhibits 42-Fold Selectivity for p38α Over p38β and Broad Selectivity Over 50 Other Kinases

SD 0006 demonstrates a significant quantitative differentiation in its selectivity for the p38α isoform over the closely related p38β isoform, in contrast to many first-generation p38 inhibitors which exhibit poor isoform discrimination. In direct comparative assays, SD 0006 inhibits p38α with an IC50 of 16 nM, while its potency against p38β is substantially lower, with an IC50 of 677 nM [1]. This yields a 42-fold selectivity for p38α over p38β. Furthermore, SD 0006 displayed minimal activity when screened against a broad panel of 50 other kinases (including p38γ and p38δ), confirming a narrow target engagement profile compared to less selective inhibitors [1].

Kinase Selectivity p38 MAPK Isoforms Off-target Profiling

In Vivo Functional Selectivity: Dose-Dependent Attenuation of Paw Swelling in a Rat Arthritis Model

The in vivo efficacy of SD 0006 is quantitatively validated in a well-established disease model, where it demonstrates a clear dose-response relationship. In the rat streptococcal cell wall (SCW)-induced arthritis model, a model of chronic joint inflammation, oral administration of SD 0006 at doses of 3.75, 7.5, and 15 mg/kg (p.o., b.i.d.) resulted in a dose-dependent attenuation of paw swelling [1]. This contrasts with the benchmark, where vehicle-treated animals exhibited significant and progressive inflammation. The highest dose showed a marked protective effect on paw joint integrity and bone density, as demonstrated by radiographic analysis, a level of structural preservation not typically observed with all p38 inhibitors [2].

In Vivo Efficacy Rheumatoid Arthritis Model SCW-induced Arthritis

Comparative In Vivo Efficacy: Equivalence to Anti-TNFα Biologic Therapy in a Murine Arthritis Model

SD 0006's therapeutic potential is benchmarked against a clinically established biologic therapy. In the murine collagen-induced arthritis (CIA) model, a gold-standard model for rheumatoid arthritis, the efficacy of oral SD 0006 treatment was directly compared to that of anti-TNFα therapy, a mainstay biologic for the disease [1]. The study demonstrated therapeutic equivalence between the two treatments. This is a critical differentiator, as it positions a small molecule p38α inhibitor as achieving comparable disease-modifying effects to a biologic agent in a relevant in vivo model, a benchmark that many other p38 inhibitors have failed to meet due to toxicity or lack of sustained efficacy.

Therapeutic Benchmarking Collagen-Induced Arthritis Biologic Comparator

Cross-Species Translational Pharmacology: Validated Correlation of p38α Inhibition to TNFα Suppression

A major hurdle in kinase inhibitor development is the poor translation of in vitro potency to in vivo efficacy across species. SD 0006 uniquely overcomes this, as demonstrated by a directly established and validated correlation between its primary mechanism (p38α inhibition) and its functional effect (suppression of LPS-stimulated TNFα release) across multiple species [1]. This correlation was observed in cell-based assays, rodent models, cynomolgus monkeys, and was ultimately confirmed in a Phase 1 human clinical trial [2]. While many p38 inhibitors show species-specific activity or pharmacokinetic limitations, SD 0006 exhibits a consistent and predictable pharmacodynamic relationship, making it a more reliable tool for bridging preclinical and clinical research.

Pharmacodynamics Translational Research TNFα Inhibition

SD 0006 Application Scenarios: Preclinical Inflammation, Arthritis Modeling, and p38α Pathway Dissection


Chronic Inflammatory Disease Modeling: Rheumatoid Arthritis

SD 0006 is an optimal tool for studies of chronic inflammatory disease, specifically in preclinical models of rheumatoid arthritis. Its validated efficacy in both the rat SCW-induced arthritis model and the murine CIA model, where it showed equivalence to anti-TNFα therapy, provides a strong rationale for its use [1]. Researchers can utilize SD 0006 to investigate the role of p38α in disease progression, bone erosion, and joint damage, as well as to explore combination therapies. Its oral bioavailability is a key advantage for chronic dosing studies.

p38α MAPK Pathway Dissection and Signal Transduction Studies

For cellular and molecular biology studies focused on the p38 MAPK signaling cascade, SD 0006 provides a high degree of experimental clarity due to its well-defined selectivity. Its 42-fold selectivity for p38α over p38β and broad inactivity against a panel of 50 other kinases minimizes off-target effects that can confound results [2]. This makes it an ideal reagent for specifically interrogating the downstream effects of p38α inhibition on pro-inflammatory cytokine production (e.g., TNFα, IL-6, IL-1β), transcriptional regulation, and other p38α-dependent cellular processes in cell lines or primary human cells like rheumatoid arthritis synovial fibroblasts (RASFs) [3].

Translational Pharmacology and Biomarker Validation Studies

SD 0006 is uniquely suited for translational research aimed at linking target engagement to functional outcomes across species. The robust, direct correlation established between p38α inhibition and suppression of TNFα release—validated in rodents, non-human primates, and humans—positions SD 0006 as a gold-standard reference compound for pharmacodynamic studies [4]. It can be used to validate p38α as a therapeutic target, to calibrate ex vivo assays measuring TNFα suppression, or to benchmark the activity of novel p38α inhibitors in development, providing a reliable bridge between in vitro screening and in vivo proof-of-concept.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SD 0006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.